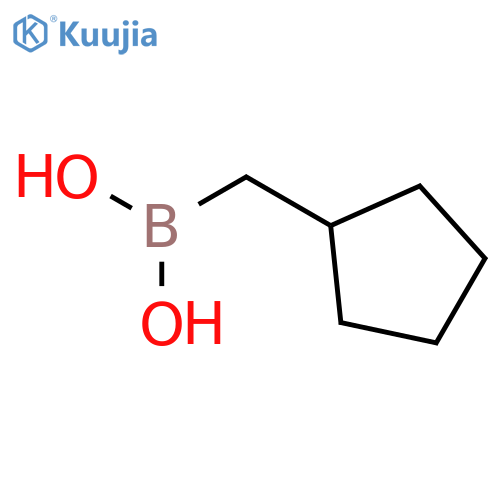Cas no 848029-29-8 ((cyclopentylmethyl)boronic acid)

848029-29-8 structure
商品名:(cyclopentylmethyl)boronic acid
CAS番号:848029-29-8
MF:C6H13BO2
メガワット:127.977222204208
MDL:MFCD18861702
CID:1831217
PubChem ID:11788309
(cyclopentylmethyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- Boronic acid, (cyclopentylmethyl)-
- cyclopentylmethylboronic acid
- (cyclopentylmethyl)boronic acid
- CS-0243064
- DTXSID10472597
- Z1147227856
- A51283
- ZB0267
- 848029-29-8
- (Cyclopentylmethyl)boronicacid
- EN300-258456
- AKOS013015555
-
- MDL: MFCD18861702
- インチ: InChI=1S/C6H13BO2/c8-7(9)5-6-3-1-2-4-6/h6,8-9H,1-5H2
- InChIKey: ZCPPSCQFDMXZJK-UHFFFAOYSA-N
- ほほえんだ: B(CC1CCCC1)(O)O
計算された属性
- せいみつぶんしりょう: 128.1008598g/mol
- どういたいしつりょう: 128.1008598g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 79.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
(cyclopentylmethyl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM430167-100mg |
(cyclopentylmethyl)boronic acid |
848029-29-8 | 95%+ | 100mg |
$256 | 2023-01-19 | |
| Chemenu | CM430167-1g |
(cyclopentylmethyl)boronic acid |
848029-29-8 | 95%+ | 1g |
$822 | 2023-01-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0709-500MG |
(cyclopentylmethyl)boronic acid |
848029-29-8 | 95% | 500MG |
¥ 2,574.00 | 2023-04-13 | |
| Enamine | \nEN300-258456-5000mg |
(cyclopentylmethyl)boronic acid |
848029-29-8 | 95.0% | 5g |
$1750.0 | 2022-10-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0709-1G |
(cyclopentylmethyl)boronic acid |
848029-29-8 | 95% | 1g |
¥ 3,220.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0709-5G |
(cyclopentylmethyl)boronic acid |
848029-29-8 | 95% | 5g |
¥ 9,655.00 | 2023-04-13 | |
| Enamine | EN300-258456-10g |
(cyclopentylmethyl)boronic acid |
848029-29-8 | 95% | 10g |
$2390.0 | 2023-09-14 | |
| Enamine | \nEN300-258456-500mg |
(cyclopentylmethyl)boronic acid |
848029-29-8 | 95.0% | 500mg |
$332.0 | 2022-10-09 | |
| Chemenu | CM430167-250mg |
(cyclopentylmethyl)boronic acid |
848029-29-8 | 95%+ | 250mg |
$353 | 2023-01-19 | |
| Enamine | EN300-258456-0.05g |
(cyclopentylmethyl)boronic acid |
848029-29-8 | 95% | 0.05g |
$66.0 | 2024-06-18 |
(cyclopentylmethyl)boronic acid 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
848029-29-8 ((cyclopentylmethyl)boronic acid) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:848029-29-8)(cyclopentylmethyl)boronic acid

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):186.0/297.0/594.0